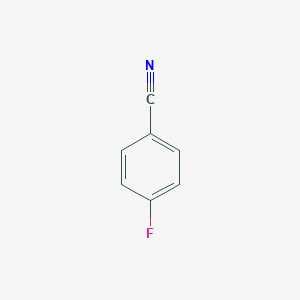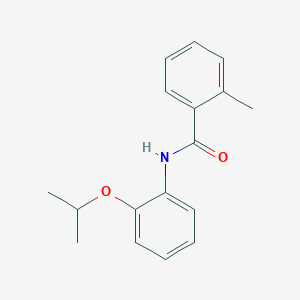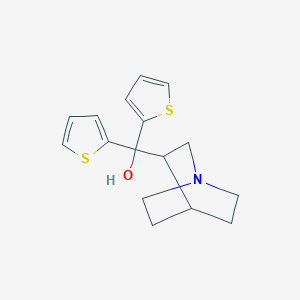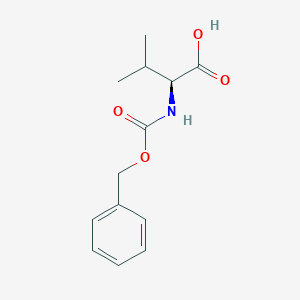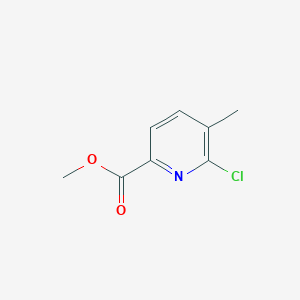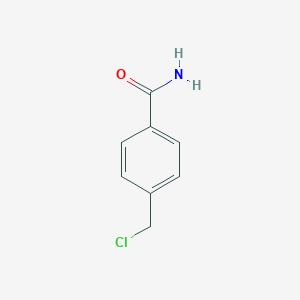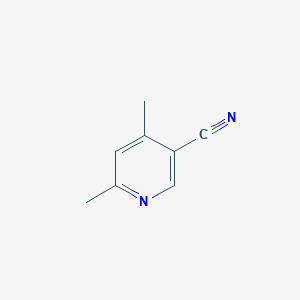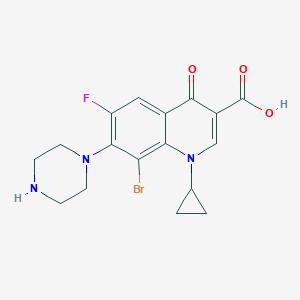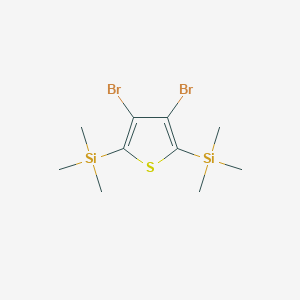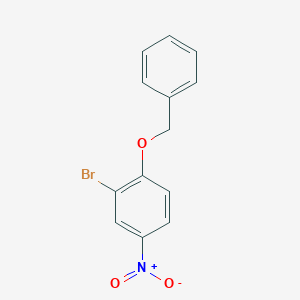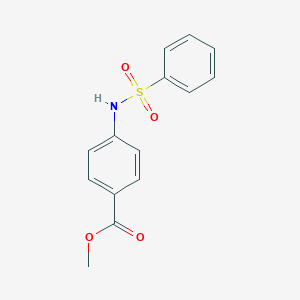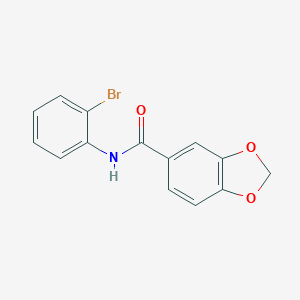
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPCA and has been found to have a range of interesting properties that make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. BPCA has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BPCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a range of cancer cell lines, making it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of using BPCA in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers could explore ways to modify the structure of BPCA to improve its potency and reduce its toxicity. Another potential direction for research is in the development of new therapies for other diseases and conditions, such as inflammation and oxidative stress. Finally, researchers could explore the potential use of BPCA as a tool for imaging and diagnosis in cancer patients.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-bromophenylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that BPCA has potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Eigenschaften
CAS-Nummer |
40141-75-1 |
|---|---|
Produktname |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Molekularformel |
C14H10BrNO3 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H10BrNO3/c15-10-3-1-2-4-11(10)16-14(17)9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
FSMOKACDGRMDBH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



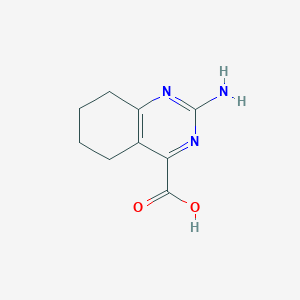
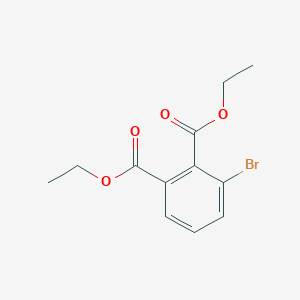
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
